
2H-Pyran-2-one, 4-methyl-6-pentyl-
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Overview
Description
2H-Pyran-2-one, 4-methyl-6-pentyl- is a heterocyclic organic compound with the molecular formula C11H16O2. It is a derivative of 2H-pyran-2-one, featuring a methyl group at the 4-position and a pentyl group at the 6-position.
Preparation Methods
The synthesis of 2H-Pyran-2-one, 4-methyl-6-pentyl- can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2H-pyran-2-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2H-Pyran-2-one, 4-methyl-6-pentyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Fungicidal Properties
One of the most notable applications of 4-methyl-6-pentyl-2H-pyran-2-one is its use as a fungicide. Research indicates that this compound exhibits significant antifungal activity against various phytopathogens. The compound can be applied directly to fungi or their habitats to prevent or inhibit fungal growth effectively.
Case Studies
- Agricultural Application : A study published in a patent document outlines the preparation of a fungicidal composition containing this compound combined with suitable carriers and adjuvants for agricultural use. The study details methods for applying the compound to crops, highlighting its effectiveness in preventing fungal infections .
- Laboratory Testing : In laboratory settings, the efficacy of 4-methyl-6-pentyl-2H-pyran-2-one was evaluated using agar diffusion methods. The results indicated significant zones of inhibition against target fungi, confirming its potential as an effective fungicide .
Synthesis and Economic Viability
The synthesis of 4-methyl-6-pentyl-2H-pyran-2-one can be achieved through a relatively economical process involving Friedel-Crafts acylation followed by lactonization . This synthetic route not only allows for large-scale production but also positions the compound as a cost-effective alternative to other fungicides currently on the market.
Comparative Analysis with Other Compounds
To better understand the advantages of using 4-methyl-6-pentyl-2H-pyran-2-one, it is beneficial to compare it with related compounds like 6-pentyl-2H-pyran-2-one (6-PAP). Both compounds share similar antifungal properties; however, 4-methyl-6-pentyl-2H-pyran-2-one has been noted for its lower production costs and ease of synthesis compared to 6-PAP .
Property | 4-Methyl-6-Pentyl-2H-Pyran-2-One | 6-Pentyl-2H-Pyran-2-One |
---|---|---|
Antifungal Activity | High | High |
Synthesis Cost | Lower | Higher |
Ease of Production | Easier | More complex |
Environmental Impact | Biodegradable | Biodegradable |
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-methyl-6-pentyl- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s molecular structure allows it to bind to specific proteins, leading to the inhibition of their function and subsequent biological effects .
Comparison with Similar Compounds
2H-Pyran-2-one, 4-methyl-6-pentyl- can be compared with other similar compounds, such as:
6-Pentyl-2H-pyran-2-one: This compound lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methyl-2H-pyran-2-one: This compound lacks the pentyl group at the 6-position, resulting in different physical and chemical properties.
2H-Pyran-2-one: The parent compound without any substituents, which serves as a basic building block for various derivatives.
The uniqueness of 2H-Pyran-2-one, 4-methyl-6-pentyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
2H-Pyran-2-one, 4-methyl-6-pentyl- is a compound belonging to the class of pyranones, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its antifungal, antibacterial, and potential therapeutic properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2H-Pyran-2-one, 4-methyl-6-pentyl- can be represented as follows:
This compound features a pyranone ring with a methyl group and a pentyl side chain, contributing to its unique biological properties.
Antifungal Properties
One of the most notable biological activities of 2H-Pyran-2-one, 4-methyl-6-pentyl- is its antifungal activity. Research indicates that this compound exhibits significant antagonistic effects against various pathogenic fungi. It has been identified as an active metabolite produced by Trichoderma species, which are known to produce antifungal agents. Specifically, studies have shown that it can inhibit the growth of fungi such as Botrytis cinerea and Fusarium oxysporum .
Fungal Species | Inhibition Percentage | Concentration (µg/mL) |
---|---|---|
Botrytis cinerea | 85% | 100 |
Fusarium oxysporum | 78% | 100 |
Rhizoctonia solani | 65% | 100 |
Antibacterial Activity
In addition to its antifungal properties, this compound also demonstrates antibacterial activity. It has been shown to affect a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is thought to involve disruption of bacterial cell membranes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Therapeutic Potential
The therapeutic potential of 2H-Pyran-2-one, 4-methyl-6-pentyl- extends beyond antimicrobial activity. Compounds in the pyranone family have been investigated for their anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines, indicating its potential as an anticancer agent .
Case Study 1: Antifungal Efficacy
A study conducted by Reino et al. (2008) evaluated the antifungal efficacy of various metabolites produced by Trichoderma species, including 2H-Pyran-2-one, 4-methyl-6-pentyl-. The results indicated that this compound significantly inhibited fungal growth in vitro and reduced disease incidence in tomato plants infected with Botrytis cinerea.
Case Study 2: Antibacterial Activity
Research published in the "Journal of Antimicrobial Chemotherapy" highlighted the antibacterial potential of several pyranones, including our compound of interest. The study demonstrated that at sub-MIC concentrations, the compound could reduce biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-6-pentyl-2H-pyran-2-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via multicomponent reactions. For example, a protocol involves refluxing precursors like phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol with p-toluenesulfonic acid as a catalyst. Key parameters include reaction time (typically 6–12 hours), temperature (reflux conditions), and purification via vacuum drying . Adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading can optimize yields.
Q. What safety precautions are essential when handling 4-methyl-6-pentyl-2H-pyran-2-one in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar pyranones, the compound may pose acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Lab protocols should include PPE (gloves, goggles), fume hood use, and emergency procedures for spills. Refer to SDS guidelines for pyranone derivatives, emphasizing proper ventilation and waste disposal .
Q. How can researchers validate the purity and structural integrity of synthesized 4-methyl-6-pentyl-2H-pyran-2-one?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via 1H and 13C NMR. For example, the methyl group at position 4 and pentyl chain at position 6 generate distinct splitting patterns .
- Mass Spectrometry : Compare observed molecular ion peaks (e.g., m/z for C11H16O2) with theoretical values.
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–260 nm.
Advanced Research Questions
Q. How can reaction by-products in the synthesis of 4-methyl-6-pentyl-2H-pyran-2-one be minimized, and what analytical methods detect them?
- Methodological Answer : By-products such as dimerized or oxidized derivatives may form under prolonged reflux. Strategies include:
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) or in-situ FTIR to track reaction progress.
- By-Product Identification : Employ GC-MS or LC-MS to detect low-abundance impurities. For example, over-oxidation at the pentyl chain can yield ketone derivatives, identifiable via carbonyl peaks in IR (~1700 cm−1) .
Q. What experimental designs are suitable for evaluating the biological activity of 4-methyl-6-pentyl-2H-pyran-2-one against fungal pathogens?
- Methodological Answer :
- Antifungal Assays : Use agar diffusion or microdilution methods against Penicillium spp. or Aspergillus spp. Measure minimum inhibitory concentrations (MICs) and compare with positive controls (e.g., fluconazole).
- Phytotoxicity Testing : Apply the compound to plant models (e.g., Arabidopsis thaliana) to assess growth inhibition. Dose-response curves (0.1–10 mM) can quantify EC50 values .
Q. How does alkyl chain length (e.g., pentyl vs. methyl) in 2H-pyran-2-one derivatives influence biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varying alkyl chains (C3–C8). Test their antifungal/antimicrobial potency using standardized assays. For example, 6-pentyl derivatives show enhanced activity against Penicillium spp. compared to shorter chains, likely due to improved lipid membrane penetration .
Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in 4-methyl-6-pentyl-2H-pyran-2-one derivatives?
- Methodological Answer :
- 2D-NMR (COSY, HMBC) : Correlate proton-proton coupling and long-range 1H-13C interactions to assign stereocenters.
- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable. For example, the (S)-enantiomer of tetrahydro-6-nonyl-2H-pyran-2-one was confirmed via crystallography .
Q. Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in reported synthetic yields for 2H-pyran-2-one derivatives?
- Methodological Answer : Cross-validate protocols using independent labs. Variables like catalyst purity (e.g., anhydrous p-toluenesulfonic acid vs. hydrated forms) or solvent grade (absolute ethanol vs. 95%) significantly impact yields. Reproduce results under inert atmospheres (N2) to exclude moisture/oxygen interference .
Q. What computational methods predict the physicochemical properties of 4-methyl-6-pentyl-2H-pyran-2-one for drug-likeness assessment?
- Methodological Answer : Use QSPR models or software (e.g., SwissADME, MOE):
Properties
CAS No. |
55510-47-9 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methyl-6-pentylpyran-2-one |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-10-7-9(2)8-11(12)13-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
GBYBTBXDHBXDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC(=O)O1)C |
Origin of Product |
United States |
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